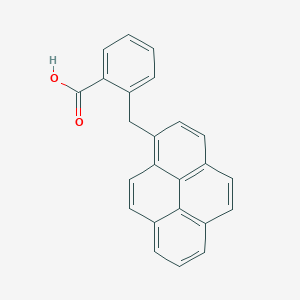

2-(Pyren-1-ylmethyl)benzoicacid

Description

2-(Pyren-1-ylmethyl)benzoic acid is a benzoic acid derivative functionalized with a pyrenylmethyl group at the 2-position of the benzene ring. Pyrene, a polycyclic aromatic hydrocarbon (PAH), confers unique photophysical and electronic properties to the molecule, making it valuable in materials science, organic electronics, and supramolecular chemistry. The methylene linker between the pyrene and benzoic acid moieties introduces conformational flexibility while maintaining electronic conjugation, which can influence intermolecular interactions, solubility, and reactivity .

Properties

Molecular Formula |

C24H16O2 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

2-(pyren-1-ylmethyl)benzoic acid |

InChI |

InChI=1S/C24H16O2/c25-24(26)21-7-2-1-4-18(21)14-19-11-10-17-9-8-15-5-3-6-16-12-13-20(19)23(17)22(15)16/h1-13H,14H2,(H,25,26) |

InChI Key |

FIPUXNKKGWLIRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- Pyrenyl vs. Aryl Substituents: The pyrenyl group in 2-(Pyren-1-ylmethyl)benzoic acid enhances π-π stacking interactions compared to simpler aryl groups (e.g., phenyl or chlorophenyl in 2-(2-chlorophenoxy)benzoic acid, ). This property is critical in organic semiconductors or fluorescent probes.

- Comparison with Dicyano Derivatives: 2-(2,2-Dicyano-1-methylethenyl)benzoic acid () exhibits atropisomerism due to restricted rotation around the C–C bond adjacent to the dicyano group. In contrast, the pyrenylmethyl group in 2-(Pyren-1-ylmethyl)benzoic acid may introduce steric hindrance but lacks the electron-withdrawing character of cyano groups, leading to distinct electronic profiles .

Solubility and Extraction Behavior

- Extraction Efficiency: Benzoic acid derivatives with hydrophobic substituents (e.g., pyrenyl) are expected to have higher distribution coefficients (m) in organic phases, similar to phenol and benzoic acid in emulsion liquid membrane systems (). However, bulky pyrenyl groups may reduce effective diffusivity compared to smaller substituents like methyl or methoxy (e.g., 2-(4-methoxybenzoyl)benzoic acid, ).

Solid-State Interactions

- Hydrogen Bonding and Crystal Packing: Unlike 2-(2,2-dicyano-1-methylethenyl)benzoic acid, which forms dimers via carboxylic acid groups (), 2-(Pyren-1-ylmethyl)benzoic acid is likely to exhibit π-π stacking-dominated crystal structures. This difference impacts applications in crystal engineering or co-crystallization strategies .

Key Research Findings and Data

NMR and Spectroscopic Data

- 13C NMR Shifts: For 2-(2,2-dicyano-1-methylethenyl)benzoic acid, carbonyl carbons resonate at ~170 ppm, while aromatic carbons appear at 120–140 ppm (). The pyrenyl group in 2-(Pyren-1-ylmethyl)benzoic acid would show distinct aromatic signals (125–135 ppm) and a carboxyl carbon near 170 ppm, with shifts influenced by conjugation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Pyren-1-ylmethyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or acylation between pyrene derivatives and benzoic acid precursors. For example, aluminum chloride (AlCl₃) in dichloromethane can catalyze the coupling of pyrene with phthalic anhydride, followed by hydrolysis to yield the carboxylic acid moiety . Optimization requires monitoring reaction time (e.g., 3–6 hours), temperature (room temperature to 60°C), and stoichiometric ratios (e.g., 1:1.2 pyrene:anhydride). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity.

Q. How can researchers validate the identity and purity of 2-(Pyren-1-ylmethyl)benzoic acid?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR to confirm substitution patterns (e.g., pyrenyl methyl protons at δ 4.5–5.0 ppm) and aromatic integrations. IR spectroscopy verifies the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).

- Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) assesses purity. LC-MS (ESI+) confirms molecular weight (expected [M+H]⁺ = 331.1 g/mol) .

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 83.2%, H: 4.9%, O: 11.9%).

Advanced Research Questions

Q. What strategies resolve crystallographic ambiguities in 2-(Pyren-1-ylmethyl)benzoic acid structures, particularly in hydrogen-bonded networks?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is standard . Challenges arise from disordered pyrenyl groups or solvent inclusion. Mitigation steps:

- Collect high-resolution data (<1.0 Å) to resolve electron density ambiguities.

- Apply restraints to planar pyrenyl moieties and refine hydrogen-bonding motifs (e.g., O-H···O=C interactions) using graph-set analysis (e.g., Etter’s notation for R₂²(8) dimers) .

- Validate thermal parameters (B-factors < 5 Ų for non-solvent atoms).

Q. How do solvent polarity and temperature affect the compound’s fluorescence properties, and what experimental designs quantify these effects?

- Methodological Answer :

- Experimental Design : Prepare solutions in solvents of varying polarity (e.g., hexane, DMSO, ethanol). Use a fluorometer with temperature control (5–60°C).

- Data Collection : Measure emission spectra (λ_ex = 340 nm, λ_em = 380–600 nm) and calculate quantum yields using quinine sulfate as a standard.

- Analysis : Correlate Stokes shifts with solvent polarity indices (e.g., ET30 scale). Time-resolved fluorescence detects aggregation-induced quenching in nonpolar solvents.

Q. What computational methods predict the compound’s reactivity in supramolecular assemblies or biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (e.g., GROMACS with CHARMM36 forcefield) to assess membrane permeability .

- Docking Studies (AutoDock Vina) : Predict binding affinities to proteins (e.g., serum albumin) using PyMOL for visualization.

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported fluorescence quantum yields of 2-(Pyren-1-ylmethyl)benzoic acid?

- Methodological Answer :

- Standardization : Use identical reference standards (e.g., quinine sulfate in 0.1 M H₂SO₄) and instrument calibration protocols.

- Sample Preparation : Ensure degassing to eliminate oxygen quenching. Compare solid-state vs. solution-phase data to identify aggregation effects.

- Statistical Analysis : Apply ANOVA to datasets from multiple labs (if available) to assess systematic vs. random errors .

Q. What experimental evidence supports or refutes the proposed π-π stacking interactions in crystalline 2-(Pyren-1-ylmethyl)benzoic acid?

- Methodological Answer :

- SCXRD Analysis : Measure interplanar distances between pyrenyl groups (≤3.5 Å indicates strong π-π interactions).

- Hirshfeld Surface Analysis : Quantify contact percentages (e.g., C···C contacts >60% suggest dominant π-stacking) .

- Thermal Stability (TGA/DSC) : Higher melting points (>250°C) correlate with robust stacking networks.

Methodological Best Practices

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of 2-(Pyren-1-ylmethyl)benzoic acid?

- Methodological Answer :

- Variable Selection : Modify substituents at the methylene bridge (e.g., -CH₂-, -CH₂CH₂-) or benzoic acid para position.

- Assay Selection : Prioritize high-throughput screening (HTS) for fluorescence efficiency, cytotoxicity (MTT assay), and binding to targets (e.g., DNA intercalation).

- Data Normalization : Express activity relative to parent compound and include positive/negative controls (e.g., pyrene alone as a negative fluorophore control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.